2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that contains indole and triazole moieties. Indole is a fundamental structure in many biological systems, whereas triazole rings are often found in pharmaceuticals due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves several key steps:
Indole Preparation: : The indole ring can be synthesized through Fischer indole synthesis, which involves phenylhydrazine and an aldehyde or ketone.
Triazole Formation: : The triazole ring can be formed through cyclization reactions involving hydrazides or other nitrogen-containing precursors.
Thioamide Linkage: : The linkage of the indole and triazole via a thioamide bond involves nucleophilic substitution reactions.
Acylation: : Acylation of the final product with 2,4-dimethylphenylacetyl chloride.
Industrial Production Methods
Industrial production can vary but often involves catalytic methods to increase yields and efficiency. Continuous flow reactors and microwave-assisted synthesis may be employed to reduce reaction times and improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Reduction can be applied to alter the indole or triazole rings, often leading to hydrogenated derivatives.
Substitution: : It can participate in various nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: : Alkyl halides, acyl chlorides under base catalysis.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Hydrogenated indole/triazole derivatives.
Substitution: : Derivatives with altered acyl groups or substitutions on the aromatic rings.
Scientific Research Applications
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide has a wide range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its potential pharmaceutical properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, such as:
Interaction with Proteins: : The indole and triazole groups can bind to active sites on enzymes, altering their activity.
Signal Pathway Modulation: : It may affect cellular signaling pathways, leading to changes in cell behavior and function.
Molecular Targets: : Possible targets include kinases, proteases, and other enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-((4-Phenyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
N-(2,4-Dimethylphenyl)-2-(4-phenyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
This compound’s unique combination of indole, triazole, and thioamide functionalities sets it apart. The structural configuration allows for versatile reactions and potential applications across different scientific fields. Additionally, its specific molecular framework offers distinctive binding characteristics and reactivity compared to other similar compounds.
There you go: everything you need to know about this compound. Curious to delve deeper into any of these aspects, or shall we explore something new?
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-13-8-9-17(14(2)10-13)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-18-7-5-4-6-15(16)18/h4-11,22H,12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLTUWQTNSILHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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